molecular formula C7H14N2S2 B14435935 N-(Butylcarbamothioyl)ethanethioamide CAS No. 79009-26-0

N-(Butylcarbamothioyl)ethanethioamide

Cat. No.: B14435935
CAS No.: 79009-26-0
M. Wt: 190.3 g/mol
InChI Key: BCOISLNYYVTVHW-UHFFFAOYSA-N
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Description

N-(Butylcarbamothioyl)ethanethioamide is a chemical compound belonging to the class of thioamides Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butylcarbamothioyl)ethanethioamide typically involves the reaction of butyl isothiocyanate with ethanethioamide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Butylcarbamothioyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

N-(Butylcarbamothioyl)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Butylcarbamothioyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of certain fungi by interfering with their cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve disruption of cell membrane integrity and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Thioformamide (Methanethioamide)
  • Thioacetamide (Ethanethioamide)
  • Benzothioamide (Benzenecarbothioamide)

Uniqueness

N-(Butylcarbamothioyl)ethanethioamide is unique due to its butyl group, which imparts distinct chemical and physical properties compared to other thioamides

Properties

CAS No.

79009-26-0

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

N-(butylcarbamothioyl)ethanethioamide

InChI

InChI=1S/C7H14N2S2/c1-3-4-5-8-7(11)9-6(2)10/h3-5H2,1-2H3,(H2,8,9,10,11)

InChI Key

BCOISLNYYVTVHW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC(=S)C

Origin of Product

United States

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